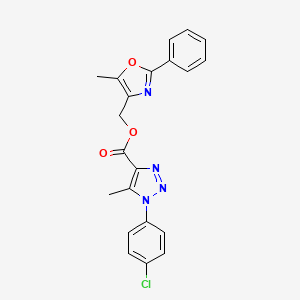

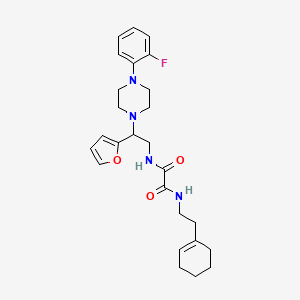

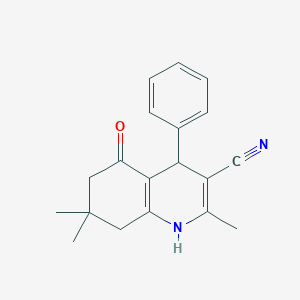

![molecular formula C7H4N4 B2934038 Imidazo[1,2-a]pyrimidine-6-carbonitrile CAS No. 1020033-79-7](/img/structure/B2934038.png)

Imidazo[1,2-a]pyrimidine-6-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a chemical compound with the CAS Number: 1020033-79-7 . It has a molecular weight of 144.14 . The compound is usually in powder form .

Synthesis Analysis

The synthesis of N-fused heterocyclic compounds including imidazo[1,2-a]pyridine-6-carbohydrazide derivatives is achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis (methylthio)-2-nitroethylene and various diamines in a mixture of water and ethanol . This protocol involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization and N-cyclization as key steps .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyrimidine-6-carbonitrile is 1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been functionalized through various strategies including transition metal catalysis, metal-free oxidation, and photocatalysis . These strategies involve radical reactions for the direct functionalization of imidazo[1,2-a]pyrimidines .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyrimidine-6-carbonitrile is a powder that is stored at room temperature . It has a molecular weight of 144.14 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrimidine-6-carbonitrile serves as a valuable scaffold in organic synthesis and drug development. Its structure allows for various substitutions that can lead to the creation of numerous bioactive molecules. Researchers have been exploring synthetic methods to manipulate this compound for the development of new pharmaceuticals .

Luminescent Materials

Due to its structural properties, this compound has potential applications in the development of luminescent materials. These materials can be used in optoelectronic devices, sensors, and imaging technologies. The luminescent properties of derivatives of imidazo[1,2-a]pyrimidine-6-carbonitrile make them suitable for use as emitters in confocal microscopy and other imaging applications .

Corrosion Inhibition

Imidazo[1,2-a]pyrimidine derivatives have shown effectiveness as corrosion inhibitors, particularly for protecting steel in acidic environments. The heterocyclic groups within the compound interact with metal surfaces to prevent corrosion, making it a valuable addition to industrial processes where metal preservation is crucial .

Anticancer Agents

The compound’s derivatives have been investigated for their anticancer properties. The ability to modify the imidazo[1,2-a]pyrimidine scaffold allows researchers to tailor the molecule to target specific cancer cells, potentially leading to the development of new anticancer drugs .

Antibacterial and Antiviral Drugs

Imidazo[1,2-a]pyrimidine-6-carbonitrile and its derivatives are explored for their antibacterial and antiviral activities. The compound’s structure can be modified to enhance its interaction with bacterial and viral components, thereby inhibiting their growth and spread .

Radical Reactions in Pharmaceutical Chemistry

This compound is also significant in the field of pharmaceutical chemistry for its role in radical reactions. These reactions are crucial for the direct functionalization of the imidazo[1,2-a]pyrimidine scaffold, which is an efficient strategy for constructing new pharmaceutical derivatives .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies . These methodologies include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . The development of these methodologies is expected to continue in the future .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrimidine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-9-1-2-11(7)5-6/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUUUIRODBRUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=NC2=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidine-6-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

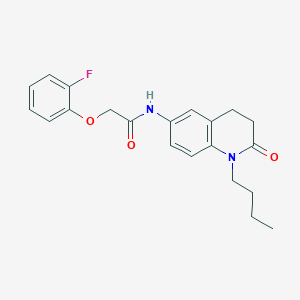

![1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}quinolin-4(1H)-one](/img/structure/B2933960.png)

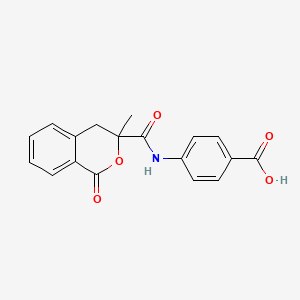

![ethyl 3-[(E)-2-(2-cyanoacetyl)hydrazono]hexanoate](/img/structure/B2933968.png)

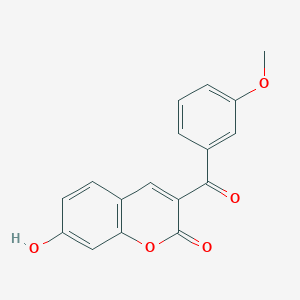

![1-(3-fluorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2933970.png)

![Potassium;1-bicyclo[4.1.0]heptanyl(trifluoro)boranuide](/img/structure/B2933971.png)

![5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2933976.png)